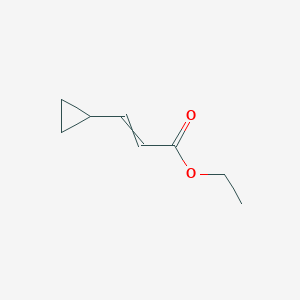

2-Propenoic acid, 3-cyclopropyl-, ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 3-cyclopropylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCPBSHJYHXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5808-99-1 | |

| Record name | 5808-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as ethyl 3-cyclopropylprop-2-enoate, is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. This compound is characterized by its unique cyclopropyl substitution and ethyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the double bond and ester group allows for electrophilic reactions that can influence biological pathways.

Target Enzymes

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to the synthesis of trimethylamine (TMA), which is associated with cardiovascular diseases .

- Gene Expression Modulation : It has been observed to modulate the expression of genes related to TMA metabolism, affecting the levels of trimethylamine N-oxide (TMAO) in vitro.

The compound exhibits several key biochemical properties that enhance its biological activity:

- Solubility : It is soluble in organic solvents due to its ester functionality, which facilitates interactions with lipid membranes.

- Reactivity : The double bond in the propenoic acid structure makes it reactive towards nucleophiles, allowing it to form adducts with various biomolecules.

Biological Activity and Applications

Research has demonstrated that this compound possesses various biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of acrylic acid esters, including this compound, exhibit antimicrobial properties against Mycobacterium species. Structural modifications have been shown to enhance potency and stability against bacterial strains .

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes can lead to reduced inflammation markers in cellular models. This suggests potential therapeutic roles in inflammatory diseases .

- Cancer Research : Preliminary studies indicate that compounds with similar structures may have anti-cancer properties by modulating cell signaling pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Trimethylamine Production : A study demonstrated that this compound significantly decreases TMA production by inhibiting cntA and cntB enzymes in vitro. This reduction is crucial as elevated TMA levels are linked to cardiovascular diseases.

- Synthesis and Evaluation of Antimicrobial Activity : Research on related acrylic acid derivatives showed that modifications at various positions can lead to increased antimicrobial efficacy against M. tuberculosis and M. smegmatis, highlighting the importance of structural features in bioactivity .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | C₈H₁₂O₂ | Antimicrobial, anti-inflammatory | Cyclopropyl substitution enhances reactivity |

| Ethyl acrylate | C₅H₈O₂ | Limited antimicrobial activity | Lacks cyclopropyl group |

| Methyl methacrylate | C₅H₈O₂ | Low bioactivity | Contains a methyl group instead |

| Ethyl 3-methylacrylate | C₈H₁₄O₂ | Moderate bioactivity | Methyl group on double bond |

Aplicaciones Científicas De Investigación

The biological activity of 2-propenoic acid, 3-cyclopropyl-, ethyl ester is attributed to its ability to interact with enzymes and receptors in biological systems:

- Antimicrobial Activity : Research indicates that derivatives of acrylic acid esters, including this compound, exhibit antimicrobial properties against Mycobacterium species. Structural modifications can enhance potency against bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases.

- Cancer Research : Preliminary studies indicate that compounds with similar structures may have anti-cancer properties by modulating cell signaling pathways involved in tumor growth.

Enzyme Inhibition and Gene Expression Modulation

The compound has been observed to inhibit enzymes related to trimethylamine (TMA) synthesis, which is linked to cardiovascular diseases. It modulates the expression of genes involved in TMA metabolism, thereby affecting levels of trimethylamine N-oxide (TMAO) in vitro.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Study on Trimethylamine Production : A study demonstrated that this compound significantly decreases TMA production by inhibiting cntA and cntB enzymes in vitro, crucial for cardiovascular health.

- Antimicrobial Efficacy Evaluation : Research on related acrylic acid derivatives showed that modifications can lead to increased antimicrobial efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis, underscoring the importance of structural features in bioactivity.

Applications in Synthesis

This compound is valuable in organic synthesis due to its reactive double bond and ester group. It can undergo various reactions such as:

- Esterification : Useful for synthesizing more complex esters.

- Michael Addition : Acts as a Michael acceptor in various organic transformations.

These reactions make it a versatile building block in materials science and organic chemistry.

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Contradictions

- Structural vs. Functional Similarities : While cyclopropyl and phenyl substituents both introduce steric effects, the aromaticity of phenyl derivatives enhances stability and UV activity, whereas cyclopropane rings may increase strain-driven reactivity .

- Safety Profiles : The dicyclopropyl analogue (C₁₁H₁₆O₂) has explicit hazards (skin irritation, acute toxicity), while the target compound’s safety data remain unspecified .

Métodos De Preparación

Reaction Mechanism and Conditions

The palladium-catalyzed cascade reaction represents a high-efficiency route to synthesize ethyl 3-cyclopropylacrylate. This method, detailed in US Patent US20060178469A1, involves a multi-step process initiated by a palladium complex. The reaction begins with a carbonic acid-O-(5-acetyl-5-ethoxycarbonyl-oct-7-en-2-inyl)-O′-methyl ester precursor, which undergoes cyclization in the presence of palladium acetate (Pd(OAc)₂) , tris(2-furyl)phosphane , and tetramethylammonium bromide in degassed methanol. Carbon monoxide is introduced to facilitate the formation of a vinyl palladium intermediate, which subsequently reacts with methanol to yield the bicyclo[3.1.0]hexane-derived acrylic acid ester.

Key steps include:

-

Coordination of Pd(OAc)₂ with tris(2-furyl)phosphane to form an active catalyst.

-

Cyclopropane ring formation via sequential five-membered and three-membered ring closures.

-

Carbonylation of the intermediate with CO to generate the ester functionality.

The final product is isolated after purification, with structural confirmation via -NMR and IR spectroscopy.

Aldehyde-Mediated Cyclopropanation

Photo-Oxidation and Acetal Formation

An alternative route, reported by CiteSeerX, utilizes photo-oxidation of 2-furaldehyde to generate (Z)-3-formylacrylic acid pseudo-ester, which is subsequently converted to ethyl (E)-4,4-diethoxybut-2-enoate. This intermediate undergoes cyclization under acidic conditions to form the cyclopropane ring.

Key Steps:

-

Photo-oxidation : 2-Furaldehyde is irradiated with a high-pressure mercury lamp in the presence of oxygen, yielding the pseudo-ester in 60–68% yield.

-

Acetalization : The pseudo-ester reacts with absolute ethanol and calcium chloride, forming the diethoxy intermediate over 3 days.

-

Cyclopropanation : Acid-catalyzed ring closure produces ethyl 3-cyclopropylacrylate.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of 2-Propenoic acid, 3-cyclopropyl-, ethyl ester?

- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., ester carbonyl stretch ~1740 cm⁻¹) and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves cyclopropane ring protons (δ ~0.5–1.5 ppm) and ester group signals. Refer to NIST Chemistry WebBook data for comparative spectral libraries .

Q. How should researchers ensure stability during storage of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or radical-mediated degradation. Monitor purity via HPLC periodically. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as cyclopropane rings are strain-sensitive .

Q. What synthetic routes are reported for 3-cyclopropyl acrylate derivatives?

- Methodology : Common methods include Michael addition of cyclopropane carboxaldehydes to acrylate esters or Wittig reactions using cyclopropane-containing ylides. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions. Purify via vacuum distillation or silica gel chromatography .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in polymerization?

- Methodology : Perform density functional theory (DFT) calculations to assess electronic effects of the cyclopropane substituent on acrylate reactivity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict radical or anionic polymerization initiation. Validate with experimental kinetic studies (e.g., photo-DSC for photopolymerization rates) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for 3-cyclopropyl acrylates?

- Methodology : Re-evaluate experimental setups (e.g., calorimetry vs. computational methods) and purity of starting materials. Cross-validate using high-level ab initio methods (e.g., CCSD(T)) with corrections for cyclopropane ring strain. Compare with analogous compounds (e.g., 3-phenyl acrylates) to identify systematic errors .

Q. How do substituents on the cyclopropane ring influence bioactivity in acrylate derivatives?

- Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing/-donating groups) and assess bioactivity via microbroth dilution assays (antimicrobial) or enzyme inhibition studies . Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity trends, referencing analogs like 3-(4-methoxyphenyl) acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.